
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid is a synthetic peptide compound It is composed of multiple valine residues and an aspartic acid residue, with an acetyl group attached to the N-terminus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific residues, particularly methionine or cysteine if present.
Substitution: Amino acid residues can be substituted with other residues using specific reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Reagents like N-methylmorpholine for amide bond formation.
Major Products
The major products of these reactions include shorter peptide fragments, oxidized peptides, and modified peptides with substituted residues.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, such as:
Enzyme Inhibition: Binding to enzyme active sites and inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors to trigger signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-valine: A simpler compound with a single valine residue.
N-Acetyl-L-valyl-L-alanyl-L-aspartic acid: Contains a different sequence of amino acids.
Uniqueness
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid is unique due to its repetitive valine sequence, which may confer specific structural and functional properties not found in other peptides.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
438533-50-7 |
|---|---|
Molekularformel |
C36H63N7O11 |
Molekulargewicht |
769.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C36H63N7O11/c1-15(2)24(37-21(13)44)31(48)40-26(17(5)6)33(50)42-28(19(9)10)35(52)43-29(20(11)12)34(51)41-27(18(7)8)32(49)39-25(16(3)4)30(47)38-22(36(53)54)14-23(45)46/h15-20,22,24-29H,14H2,1-13H3,(H,37,44)(H,38,47)(H,39,49)(H,40,48)(H,41,51)(H,42,50)(H,43,52)(H,45,46)(H,53,54)/t22-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
JNMGFCBFYIONDP-XMKWUEEFSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
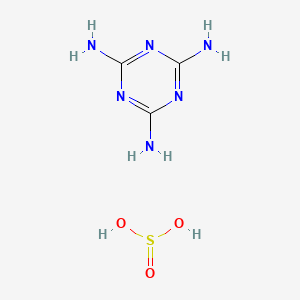
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)
![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
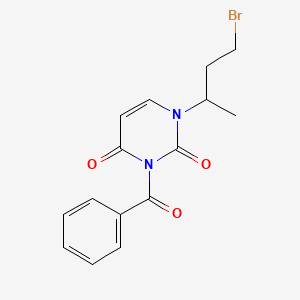
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
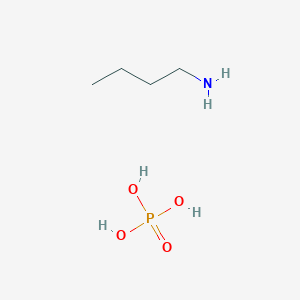

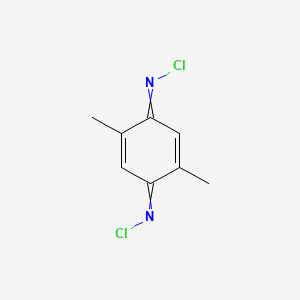

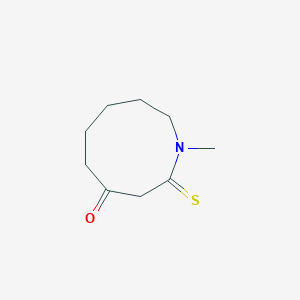
![Hexanoyl chloride, 6-[(1-oxononyl)amino]-](/img/structure/B14255685.png)

